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Compound of Interest

Compound Name: Carlinoside

Cat. No.: B1668447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Carlinoside, a

flavone C-glycoside. The document details its Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data, complete with experimental protocols and structural visualizations, to

support researchers in the identification, characterization, and further investigation of this

compound.

Introduction to Carlinoside
Carlinoside, systematically named luteolin 6-C-(6-deoxy-α-L-mannopyranosyl)-8-C-β-D-

glucopyranoside, is a flavonoid C-glycoside found in various plant species. As a member of the

flavonoid family, it is of interest to researchers for its potential biological activities and its role in

plant metabolism. Accurate spectral data is fundamental for the unambiguous identification and

quantification of Carlinoside in complex natural product extracts and for its development in

various applications.

Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for Carlinoside,

recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of Carlinoside (DMSO-d₆)
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Position δH (ppm) Multiplicity J (Hz)

3 6.67 s

2' 7.42 d 2.0

5' 6.88 d 8.2

6' 7.44 dd 8.2, 2.0

1'' (Rha) 4.65 d 9.8

2'' (Rha) 4.02 m

3'' (Rha) 3.42 m

4'' (Rha) 3.25 m

5'' (Rha) 3.55 m

6'' (Rha) 0.81 d 6.2

1''' (Glc) 4.75 d 9.9

2''' (Glc) 4.05 m

3''' (Glc) 3.20 m

4''' (Glc) 3.15 m

5''' (Glc) 3.28 m

6'''a (Glc) 3.72 m

6'''b (Glc) 3.50 m

Table 2: ¹³C NMR Spectral Data of Carlinoside (DMSO-d₆)
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Position δC (ppm)

2 164.0

3 102.8

4 182.0

5 160.7

6 108.9

7 163.2

8 104.7

9 156.4

10 104.2

1' 121.6

2' 113.6

3' 145.9

4' 149.9

5' 116.2

6' 119.1

1'' (Rha) 71.2

2'' (Rha) 71.8

3'' (Rha) 70.6

4'' (Rha) 72.8

5'' (Rha) 70.4

6'' (Rha) 18.2

1''' (Glc) 73.5

2''' (Glc) 71.5
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3''' (Glc) 79.0

4''' (Glc) 70.9

5''' (Glc) 81.5

6''' (Glc) 61.5

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which is

crucial for determining the molecular weight and elemental composition of a compound, as well

as its fragmentation pattern.

Table 3: ESI-MS/MS Fragmentation Data for Carlinoside

Precursor Ion [M-H]⁻ (m/z) Fragment Ion (m/z) Proposed Neutral Loss

593.15 473.10
[M-H-120]⁻ (Loss of C₄H₈O₄

fragment from glucose)

413.08 [M-H-180]⁻ (Loss of glucose)

353.06
[M-H-180-60]⁻ (Further loss of

C₂H₄O₂)

327.05

[M-H-120-146]⁻ (Loss of

rhamnose and C₄H₈O₄

fragment)

299.05
[M-H-120-146-28]⁻ (Further

loss of CO)

Experimental Protocols
NMR Spectroscopy
A general protocol for the acquisition of NMR spectra of flavonoid glycosides like Carlinoside
is as follows:
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Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL

of a suitable deuterated solvent, such as DMSO-d₆. The solution is then transferred to a 5

mm NMR tube.

Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer (or

equivalent) operating at a proton frequency of 400 MHz or higher.

¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard

pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a

sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of

1-2 seconds.

¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton

decoupling. A larger spectral width (e.g., 220 ppm) is used. Due to the lower natural

abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer

acquisition time are typically required.

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, two-

dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are performed.

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate

software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction,

baseline correction, and referencing the chemical shifts to the residual solvent peak (for

DMSO-d₆: δH 2.50 and δC 39.52).

Mass Spectrometry
A general procedure for the analysis of flavonoid C-glycosides by ESI-MS/MS is outlined below:

Sample Preparation: A dilute solution of the purified compound is prepared in a solvent

compatible with mass spectrometry, such as methanol or acetonitrile/water.

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a

quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray

ionization (ESI) source.
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Ionization: The sample is introduced into the ESI source, where it is nebulized and ionized.

For flavonoids, negative ion mode ([M-H]⁻) is often preferred as it typically yields more

informative fragmentation patterns.

MS Scan: A full scan MS spectrum is acquired to determine the m/z of the molecular ion.

MS/MS Fragmentation: The molecular ion is then selected in the first mass analyzer and

subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment

ions are analyzed in the second mass analyzer to generate the MS/MS spectrum. The

collision energy is optimized to produce a rich fragmentation pattern.

Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of

the molecular ion and its fragments. This data is used to confirm the elemental composition

and to propose fragmentation pathways, which aids in structural elucidation.

Visualizations
The following diagrams, generated using the DOT language, illustrate the structure of

Carlinoside and a general workflow for its spectral analysis.
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Caption: Chemical structure of Carlinoside.
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Caption: General workflow for spectral analysis of Carlinoside.

To cite this document: BenchChem. [Spectral Data of Carlinoside: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668447#spectral-data-of-carlinoside-nmr-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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